5-bromo-N-(4-(morpholinosulfonyl)phenyl)thiophene-2-carboxamide
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Overview
Description
5-bromo-N-(4-(morpholinosulfonyl)phenyl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4-(morpholinosulfonyl)phenyl)thiophene-2-carboxamide typically involves multiple steps, starting from thiophene. One common method involves the following steps:
Lithiation and Bromination: Thiophene undergoes lithiation using n-butyllithium (n-BuLi) at low temperatures (around -78°C) followed by bromination to introduce the bromo group at the desired position.
Sulfonylation: The brominated thiophene is then reacted with 4-(morpholinosulfonyl)phenyl chloride under basic conditions to introduce the sulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(4-(morpholinosulfonyl)phenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Lithiation: n-Butyllithium (n-BuLi) at -78°C.
Bromination: Bromine or N-bromosuccinimide (NBS) under controlled conditions.
Sulfonylation: 4-(morpholinosulfonyl)phenyl chloride in the presence of a base.
Amidation: Amine reagents under appropriate conditions.
Major Products Formed
Substitution Products: Various nucleophiles can replace the bromo group, leading to different substituted thiophene derivatives.
Oxidation Products: Oxidized forms of the thiophene ring.
Coupling Products: Complex structures formed through coupling reactions.
Scientific Research Applications
5-bromo-N-(4-(morpholinosulfonyl)phenyl)thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Material Science: Thiophene derivatives are used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: The compound is used in studies related to its biological activity, including antimicrobial and anticancer properties.
Organic Electronics: It is used in the fabrication of organic field-effect transistors (OFETs) and other electronic devices.
Mechanism of Action
The mechanism of action of 5-bromo-N-(4-(morpholinosulfonyl)phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The sulfonyl group and the thiophene ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-bromo-N-(4-(morpholinosulfonyl)phenyl)thiophene-2-carboxamide is unique due to the presence of the morpholinosulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
5-bromo-N-(4-morpholin-4-ylsulfonylphenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O4S2/c16-14-6-5-13(23-14)15(19)17-11-1-3-12(4-2-11)24(20,21)18-7-9-22-10-8-18/h1-6H,7-10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCUKXGEYWGMPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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